molecular formula C19H21N3O3 B3812829 N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide

N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide

Cat. No. B3812829
M. Wt: 339.4 g/mol
InChI Key: CSEKZASDOBRSGQ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. NAPA is a benzamide derivative and a potent inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.

Mechanism of Action

N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide plays a crucial role in the post-translational modification of proteins by catalyzing the transfer of myristic acid to the N-terminal glycine residue of proteins. This modification is essential for the proper localization and function of many proteins, including oncogenic proteins. NAPA inhibits N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide by binding to the active site of the enzyme and preventing the transfer of myristic acid to the protein.
Biochemical and Physiological Effects
NAPA has been shown to induce apoptosis in cancer cells by inhibiting the activity of N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide and disrupting the localization and function of oncogenic proteins. NAPA has also been shown to enhance the efficacy of chemotherapy drugs by sensitizing cancer cells to the drugs. In addition, NAPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NAPA in lab experiments is its high potency and specificity for N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide. This allows for the selective inhibition of N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide without affecting other cellular processes. However, one of the limitations of using NAPA is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on NAPA. One direction is to explore the potential applications of NAPA in other diseases, such as viral infections and neurodegenerative diseases. Another direction is to optimize the synthesis method of NAPA to increase its solubility and bioavailability. Moreover, the development of NAPA analogs with improved potency and selectivity for N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide could lead to the development of more effective cancer therapies.

Scientific Research Applications

NAPA has been extensively studied for its potential applications in cancer research. N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide is overexpressed in many cancer cells, and its inhibition has been shown to inhibit tumor growth. NAPA has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Moreover, NAPA has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

IUPAC Name

N-[2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12-9-10-16(21-19(25)15-7-5-4-6-8-15)17(11-12)22-18(24)13(2)20-14(3)23/h4-11,13H,1-3H3,(H,20,23)(H,21,25)(H,22,24)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEKZASDOBRSGQ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide
Reactant of Route 6
N-(2-{[(2S)-2-(acetylamino)propanoyl]amino}-4-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.